molecular formula C82H129N27O14 B116349 Benzoylbenzoyl-troponin I inhibitory peptide (104-115) CAS No. 154099-03-3

Benzoylbenzoyl-troponin I inhibitory peptide (104-115)

Cat. No. B116349
M. Wt: 1717.1 g/mol
InChI Key: JKKPSTXVKNWEAH-VWHZSNQBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoylbenzoyl-troponin I inhibitory peptide (104-115) is a small molecule that has been widely studied for its ability to inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle. This peptide has been found to have potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders.

Mechanism Of Action

The mechanism of action of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves its ability to bind to the C-terminal region of troponin I, which is responsible for the interaction with the actin-tropomyosin complex. By binding to this region, the peptide prevents the binding of troponin I to actin-tropomyosin, leading to a decrease in contractility and an improvement in cardiac function.

Biochemical And Physiological Effects

Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the binding of troponin I to actin-tropomyosin, this peptide has been found to reduce calcium sensitivity in cardiac muscle, leading to a decrease in contractility. It has also been shown to improve diastolic function and increase coronary blood flow.

Advantages And Limitations For Lab Experiments

One of the main advantages of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) for lab experiments is its specificity for troponin I. This peptide has been shown to selectively bind to the C-terminal region of troponin I, without affecting the binding of other proteins to the actin-tropomyosin complex. However, one limitation of this peptide is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)). One area of interest is the development of more stable analogs of this peptide, which could have longer half-lives and be more suitable for long-term experiments. Another area of interest is the investigation of the potential therapeutic applications of this peptide in the treatment of heart disease and other cardiovascular disorders. Finally, further research is needed to fully understand the mechanism of action of this peptide and its effects on cardiac function.

Synthesis Methods

The synthesis of benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids in the desired order. Once the peptide chain is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Benzoylbenzoyl-troponin I inhibitory peptide (Benzoylbenzoyl-troponin I inhibitory peptide (104-115)) has been extensively studied for its potential therapeutic applications in the treatment of heart disease and other cardiovascular disorders. Research has shown that this peptide can effectively inhibit the binding of troponin I to the actin-tropomyosin complex in cardiac muscle, leading to a decrease in contractility and an improvement in cardiac function.

properties

CAS RN

154099-03-3

Product Name

Benzoylbenzoyl-troponin I inhibitory peptide (104-115)

Molecular Formula

C82H129N27O14

Molecular Weight

1717.1 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(4-benzoylbenzoyl)amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C82H129N27O14/c1-48(2)45-60(73(118)103-57(28-16-40-95-80(88)89)70(115)101-58(29-17-41-96-81(90)91)72(117)107-65(49(3)4)76(121)100-54(67(85)112)27-15-39-94-79(86)87)106-75(120)62-31-19-43-108(62)78(123)63-32-20-44-109(63)77(122)59(30-18-42-97-82(92)93)104-71(116)56(26-12-14-38-84)102-74(119)61(46-50-21-7-5-8-22-50)105-69(114)55(25-11-13-37-83)99-64(110)47-98-68(113)53-35-33-52(34-36-53)66(111)51-23-9-6-10-24-51/h5-10,21-24,33-36,48-49,54-63,65H,11-20,25-32,37-47,83-84H2,1-4H3,(H2,85,112)(H,98,113)(H,99,110)(H,100,121)(H,101,115)(H,102,119)(H,103,118)(H,104,116)(H,105,114)(H,106,120)(H,107,117)(H4,86,87,94)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-/m0/s1

InChI Key

JKKPSTXVKNWEAH-VWHZSNQBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Other CAS RN

154099-03-3

sequence

GKFKRPPLRRVR

synonyms

BBIp
benzoylbenzoyl-troponin I inhibitory peptide (104-115)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.